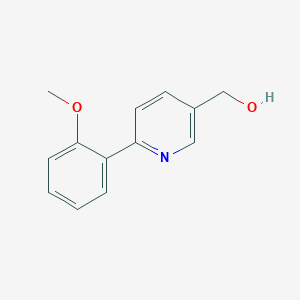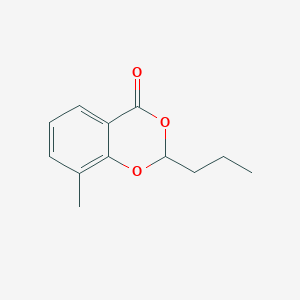![molecular formula C21H14ClN3O2 B12600177 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- CAS No. 649739-84-4](/img/structure/B12600177.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 3-chlorophenyl group and a 4-nitrophenylmethyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-, the following synthetic route can be considered:
Step 1: Synthesis of the quinoxaline core by reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.
Step 2: Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the 4-nitrophenylmethyl group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- depends on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the 3-chlorophenyl and 4-nitrophenylmethyl groups may enhance binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Lacks the chlorophenyl and nitrophenylmethyl substitutions.
2-(3-Chlorophenyl)quinoxaline: Lacks the nitrophenylmethyl substitution.
3-[(4-Nitrophenyl)methyl]quinoxaline: Lacks the chlorophenyl substitution.
Uniqueness
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is unique due to the presence of both the 3-chlorophenyl and 4-nitrophenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propiedades
Número CAS |
649739-84-4 |
|---|---|
Fórmula molecular |
C21H14ClN3O2 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-5-3-4-15(13-16)21-20(23-18-6-1-2-7-19(18)24-21)12-14-8-10-17(11-9-14)25(26)27/h1-11,13H,12H2 |
Clave InChI |
FOOGXPYVBWHEJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


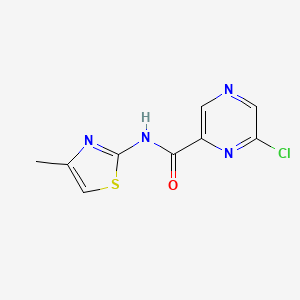

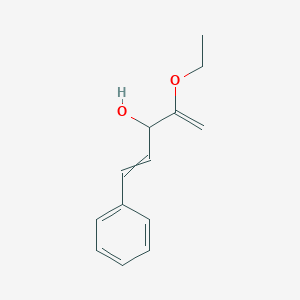
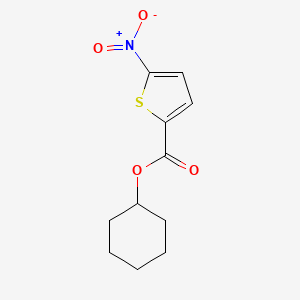

![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
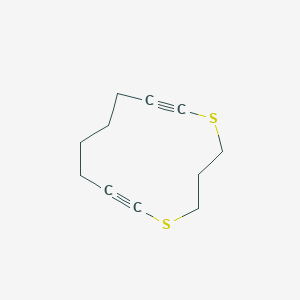
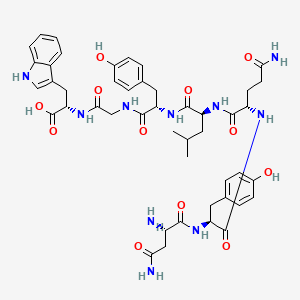

![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
